(4-Amino-2,5-dimethylphenyl)methanol

Description

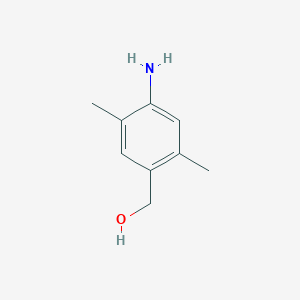

(4-Amino-2,5-dimethylphenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 4, methyl groups (-CH₃) at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.

- Functional Groups: The amino and hydroxymethyl groups confer hydrogen-bonding capacity, enhancing solubility in polar solvents like methanol or water.

- Reactivity: The amino group enables electrophilic substitution reactions, while the hydroxymethyl group may participate in esterification or oxidation processes.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(4-amino-2,5-dimethylphenyl)methanol |

InChI |

InChI=1S/C9H13NO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5,10H2,1-2H3 |

InChI Key |

LAGPMTLUCAOQFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (CAS 661489-23-2)

Structural Differences :

- Substituents: Amino at position 4, methyl groups at 3 and 5, and an acrylonitrile group (-CH=CH-C≡N) at position 1.

- Key Properties: Solubility: Soluble in methanol, dichloromethane, and toluene due to moderate polarity . Reactivity: The nitrile group facilitates nucleophilic additions, contrasting with the hydroxymethyl group’s redox versatility. Applications: Used in synthesizing pyrimidines targeting HIV reverse transcriptase inhibitors .

4-Amino-2,6-diphenylphenol (CAS 50432-01-4)

Structural Differences :

- Substituents: Amino at position 4, phenyl groups at 2 and 6, and a phenol (-OH) at position 1.

- Key Properties: Acidity: Phenol group (pKa ~10) is significantly more acidic than hydroxymethyl (pKa ~15), enabling deprotonation in basic conditions. Applications: Precursor for diazo compounds used in dye synthesis .

4-[(4-Amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline

Structural Differences :

- A dimeric analog with two aromatic rings linked by a methylene bridge.

- Key Properties: Hydrogen Bonding: Two amino groups and hydroxymethyl enhance solubility in polar solvents (inferred from ). LogD (pH 5.5): Calculated LogD = 2.0, suggesting moderate hydrophobicity .

Research Findings and Trends

- Pharmaceutical Relevance: Compounds like (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl highlight the role of amino-aromatic scaffolds in antiviral drug development .

- Synthetic Utility : Substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) critically influences solubility and reactivity, guiding solvent selection in synthesis .

- Unmet Data Needs: Experimental data on this compound’s LogP, melting point, and biological activity remain gaps in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.